molecular formula C10H8N2O3 B13519701 2-Methyl-3-(4-nitrophenyl)-3-oxopropanenitrile CAS No. 1094357-52-4

2-Methyl-3-(4-nitrophenyl)-3-oxopropanenitrile

Cat. No.: B13519701
CAS No.: 1094357-52-4
M. Wt: 204.18 g/mol
InChI Key: CORMCNBDKYOBCY-UHFFFAOYSA-N
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Description

2-Methyl-3-(4-nitrophenyl)-3-oxopropanenitrile is an organic compound that features a nitrile group, a nitrophenyl group, and a ketone group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-3-(4-nitrophenyl)-3-oxopropanenitrile typically involves the reaction of 4-nitrobenzaldehyde with malononitrile in the presence of a base such as piperidine. The reaction proceeds through a Knoevenagel condensation, followed by cyclization and dehydration steps to yield the desired product. The reaction conditions often include refluxing the mixture in ethanol or another suitable solvent.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring the purity and yield of the final product through advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-3-(4-nitrophenyl)-3-oxopropanenitrile can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas with a palladium catalyst or iron powder in acidic conditions.

    Substitution: The nitrile group can participate in nucleophilic substitution reactions, forming amides or other derivatives.

    Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Reduction: Hydrogen gas with a palladium catalyst, iron powder in acidic conditions.

    Substitution: Ammonia or amines for nucleophilic substitution.

    Oxidation: Potassium permanganate, chromium trioxide.

Major Products Formed

    Reduction: 2-Methyl-3-(4-aminophenyl)-3-oxopropanenitrile.

    Substitution: Amides or other nitrile derivatives.

    Oxidation: 2-Methyl-3-(4-nitrophenyl)-3-oxopropanoic acid.

Scientific Research Applications

2-Methyl-3-(4-nitrophenyl)-3-oxopropanenitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential use in pharmaceuticals, particularly in the synthesis of drugs with specific biological activities.

    Industry: Utilized in the production of materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 2-Methyl-3-(4-nitrophenyl)-3-oxopropanenitrile depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The nitro group can undergo reduction to form reactive intermediates that can interact with nucleophiles in the cell, potentially leading to cytotoxic effects. The nitrile group can also participate in reactions with biological nucleophiles, affecting protein function and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    3-Methyl-4-nitrophenol: Similar in structure but lacks the nitrile group.

    2-Methyl-4-nitrophenol: Similar but with different substitution patterns on the aromatic ring.

    4-Nitrophenylacetonitrile: Similar but lacks the ketone group.

Uniqueness

2-Methyl-3-(4-nitrophenyl)-3-oxopropanenitrile is unique due to the presence of both a nitrile and a ketone group, which allows it to participate in a wider range of chemical reactions compared to its analogs. This makes it a versatile intermediate in organic synthesis and a valuable compound for research in various scientific fields.

Properties

CAS No.

1094357-52-4

Molecular Formula

C10H8N2O3

Molecular Weight

204.18 g/mol

IUPAC Name

2-methyl-3-(4-nitrophenyl)-3-oxopropanenitrile

InChI

InChI=1S/C10H8N2O3/c1-7(6-11)10(13)8-2-4-9(5-3-8)12(14)15/h2-5,7H,1H3

InChI Key

CORMCNBDKYOBCY-UHFFFAOYSA-N

Canonical SMILES

CC(C#N)C(=O)C1=CC=C(C=C1)[N+](=O)[O-]

Origin of Product

United States

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